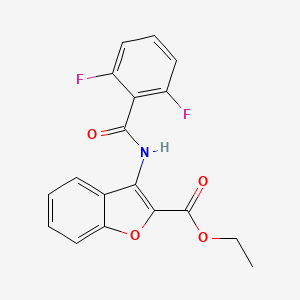

Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO4/c1-2-24-18(23)16-15(10-6-3-4-9-13(10)25-16)21-17(22)14-11(19)7-5-8-12(14)20/h3-9H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPXIDDXIWQDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as o-hydroxyaryl ketones and α-haloketones.

Amidation: The introduction of the 2,6-difluorobenzamido group is achieved through an amidation reaction. This involves reacting the benzofuran core with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the benzofuran with ethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Biology: It is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorination and Functional Groups

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)

- Structural Differences: The benzofuran core is partially saturated (tetrahydrobenzofuran), reducing aromaticity. A primary amino group (-NH₂) replaces the 2,6-difluorobenzamido substituent at the 3-position. Additional fluorine atoms are present at the 5,5-positions of the tetrahydro ring .

- The amino group may enhance solubility but reduce steric bulk compared to the benzamido group in the target compound.

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxamide

- Structural Differences :

- Carboxamide groups generally increase hydrophilicity compared to esters .

Urease Inhibition

- Analog Comparisons: Compounds with electron-withdrawing groups (e.g., fluorine) often exhibit enhanced enzyme inhibition due to improved binding interactions. The 2,6-difluorobenzamido group may confer higher activity compared to non-fluorinated analogs . Piperazine derivatives (e.g., Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxamide) may target different enzymes or receptors due to their distinct electronic profiles .

Crystallographic and Conformational Analysis

- The title compound in , a fused imidazo-benzofuropyrimidine derivative, demonstrates coplanarity in its ring system (maximum deviation: 0.057 Å) and a twisted phenyl ring (dihedral angle: 54.23°), stabilized by weak C–H···O interactions .

- Comparison :

- The planar benzofuran core in Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate may favor stacking interactions in enzyme binding, whereas saturated or fused-ring analogs (e.g., tetrahydrobenzofuran) adopt puckered conformations that alter molecular recognition .

Biological Activity

Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their diverse biological activities, including:

- Antitumor Activity : Inhibition of cancer cell proliferation.

- Antibacterial Properties : Effectiveness against various bacterial strains.

- Antioxidant Effects : Scavenging free radicals and reducing oxidative stress.

- Antiviral Activity : Potential in inhibiting viral replication.

This compound specifically has shown promise in these areas, although detailed studies on its exact mechanisms remain limited.

The mechanism of action for this compound is not fully elucidated but can be inferred from studies on similar benzofuran compounds. Key points include:

- Ion Channel Modulation : Some benzofurans inhibit sodium ion influx in cardiac tissues, which could affect conduction velocity and cardiac function.

- Cell Signaling Pathways : These compounds may influence various cellular pathways, potentially altering gene expression and cellular metabolism .

The biochemical properties of this compound suggest it interacts with biomolecules in ways that may confer therapeutic benefits. Notable properties include:

- Stability : The presence of difluoro substituents may enhance metabolic stability.

- Solubility : Its solubility profile is crucial for bioavailability and therapeutic efficacy.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound. The following table summarizes key findings from various research efforts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines. |

| Study B | Antimicrobial Properties | Exhibited effective antibacterial activity against E. coli and S. aureus. |

| Study C | Antioxidant Effects | Showed high radical scavenging activity in vitro. |

Case Study Highlights

-

Antitumor Activity :

- A study conducted on human breast cancer cell lines indicated that this compound significantly inhibited cell growth at concentrations of 10–50 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

-

Antibacterial Properties :

- Research revealed that this compound displayed a minimum inhibitory concentration (MIC) against S. aureus at 25 µg/mL, suggesting potential as a novel antibacterial agent.

-

Antioxidant Effects :

- In a DPPH radical scavenging assay, the compound showed an IC50 value of 30 µg/mL, indicating strong antioxidant properties comparable to established antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.